molecular formula C18H12BrClN2OS B066387 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- CAS No. 174503-67-4

1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-

Cat. No. B066387
CAS RN: 174503-67-4
M. Wt: 419.7 g/mol
InChI Key: OJQYWUNNGYNTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic aromatic compound that contains a benzimidazole ring. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to have anti-inflammatory properties, and to exhibit antibacterial and antifungal activities. This compound has also been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-tumor, anti-inflammatory, and antimicrobial activities. However, this compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-. One potential direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of more potent and selective analogs of this compound. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the synthesis of this compound could be optimized to improve its yield and purity.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- involves the condensation of 2-aminobenzimidazole with 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)- has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and to have antibacterial and antifungal properties.

properties

CAS RN

174503-67-4

Product Name

1H-Benzimidazole, 5-((1-bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-

Molecular Formula

C18H12BrClN2OS

Molecular Weight

419.7 g/mol

IUPAC Name

5-(1-bromonaphthalen-2-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C18H12BrClN2OS/c1-24-18-21-13-8-12(20)16(9-14(13)22-18)23-15-7-6-10-4-2-3-5-11(10)17(15)19/h2-9H,1H3,(H,21,22)

InChI Key

OJQYWUNNGYNTPL-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C4=CC=CC=C4C=C3)Br

Other CAS RN

174503-67-4

synonyms

5-((1-Bromo-2-naphthalenyl)oxy)-6-chloro-2-(methylthio)-1H-benzimidazo le

Origin of Product

United States

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